molecular formula C12H8F2N2O2 B8407258 2,4-difluoro-5-nitro-N-phenylaniline

2,4-difluoro-5-nitro-N-phenylaniline

Cat. No.: B8407258
M. Wt: 250.20 g/mol
InChI Key: YOCIPVSXHAEDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-5-nitro-N-phenylaniline is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 2,4-difluoro-5-nitro-N-phenylaniline as a lead compound in the development of anticancer agents. Its structural features allow for interactions with biological targets relevant to cancer treatment. For instance, modifications to the aniline moiety have been shown to enhance potency against specific cancer cell lines.

Case Study:
In a study examining various derivatives of fluorinated phenylalanines, it was found that certain modifications increased cytotoxicity against colon cancer cell lines. The study reported that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of the compounds tested .

CompoundIC50 (µM)Cell Line
This compound7.29SW1116 (Colon Cancer)
Modified Derivative A3.50SW1116
Modified Derivative B2.49HepG2

1.2 Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). The fluorinated structure allows for selective binding and inhibition.

Case Study:
A series of substituted pyrimidine compounds were evaluated for their ability to inhibit CDK9, with some derivatives showing significant selectivity over CDK2. The presence of fluorine substituents was crucial for enhancing binding affinity .

Materials Science

2.1 Synthesis of Functional Polymers

This compound has been utilized in the synthesis of functional polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance in various applications, including coatings and composites.

Data Table: Properties of Polymers Incorporating this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25060
Polymer B28075

Environmental Studies

3.1 Detection and Analysis

The compound's distinct chemical structure makes it a candidate for environmental monitoring, particularly in assessing pollution levels related to industrial activities involving fluorinated compounds.

Case Study:
Research has focused on developing analytical methods to detect this compound in water samples using high-performance liquid chromatography (HPLC). These methods provide insights into the environmental impact of fluorinated compounds .

Properties

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

2,4-difluoro-5-nitro-N-phenylaniline

InChI

InChI=1S/C12H8F2N2O2/c13-9-6-10(14)12(16(17)18)7-11(9)15-8-4-2-1-3-5-8/h1-7,15H

InChI Key

YOCIPVSXHAEDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-difluoro-5-nitroaniline (3.00 g, 17.23 mmol) (see EP0379894 A3), phenylboronic acid (6.30 g, 51.69 mmol), copper(II) acetate (3.13 g, 17.23 mmol) and 4 Å molecular sieves (3.0 g) in dichloromethane (170.0 mL) and triethylamine (12.01 mL, 43.08 mmol) was placed in a round bottomed flask. The resulting suspension was stirred under at room temperature under a dry ambient atmosphere 50 h. The mixture was filtered through diatomaceous earth and the solvent was evaporated. Additional phenylboronic acid (6.30 g, 51.69 mmol), copper(II) acetate (3.13 g, 17.23 mmol), molecular sieves (3.00 g) triethylamine (12.01 mL, 43.08 mmol), and dichloromethane (170.00 mL) were added and the slurry was stirred for 12 h. The mixture was again filtered through diatomaceous earth and the solvent was evaporated. The resulting residue was re-dissolved in EtOAc, adsorbed on silica and flash chromatographed (15% EtOAc/hexanes) to give 2,4-difluoro-5-nitro-N-phenylaniline as an orange solid (3.92 g, 91% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
catalyst
Reaction Step One
Quantity
12.01 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
12.01 mL
Type
reactant
Reaction Step Three
Quantity
3.13 g
Type
catalyst
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.